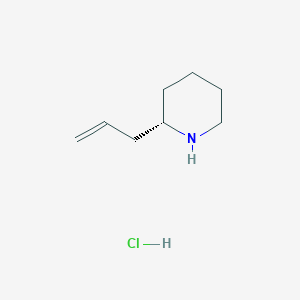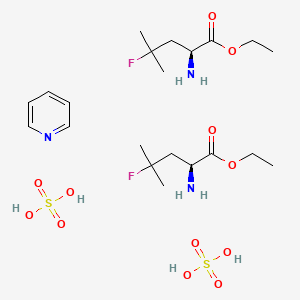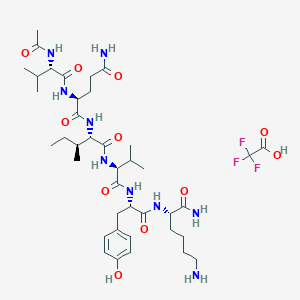
(S)-2-Allylpiperidine hydrochloride
Descripción general
Descripción
“(S)-2-Allylpiperidine hydrochloride” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The hydrochloride part of the compound refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as modeling analysis, Natural Bond Orbital (NBO) analysis, IR, Raman, and UV–Vis spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be understood by studying the reactions of piperidine derivatives and hydrochlorides. Piperidines are involved in intra- and intermolecular reactions leading to the formation of various derivatives . Hydrochlorides are formed from the reaction of hydrochloric acid with an organic base .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. These properties are highly important in order to understand the druggability of a novel compound .Aplicaciones Científicas De Investigación
Stereochemical Studies in Medicinal Agents : An investigation by Portoghese and Shefter (1976) into the X-ray crystal structures of two diastereomers of allylprodine hydrochloride, which is closely related to (S)-2-Allylpiperidine hydrochloride, revealed insights into the role of the allyl group in analgetic receptors. This study suggests the significant impact of the allylic double bond in conferring potency and stereoselectivity (Portoghese & Shefter, 1976).
Bromocyclocarbamation Reaction in Organic Synthesis : Kuznetsov et al. (2007) demonstrated the transformation of allylated heterocycles, like this compound, into α-acetonylpiperidines. This process, involving bromocyclocarbamation, highlights the compound's utility in synthesizing complex organic molecules (Kuznetsov et al., 2007).
Hydrosilylation of Nitrogen-Containing Compounds : Research by Chechelska-Noworyta et al. (2019) on hydrosilylation of nitrogen-containing alkene derivatives like N-allylpiperidine explored functionalization of siloxanes. This study provides insight into the reactions of compounds like this compound with silicon-containing groups (Chechelska-Noworyta et al., 2019).
Synthesis of Piperidine-Related Alkaloids : Takahata et al. (2002) examined C(2)-symmetric 2,6-diallylpiperidine as a chiral building block for synthesizing piperidine-related alkaloids. This study underscores the significance of compounds like this compound in the synthesis of complex natural products (Takahata et al., 2002).
Antifungal Activity of Allyl Compounds : Qu et al. (2017) investigated the antifungal properties of 2-allylphenol derivatives, closely related to this compound. This research provides valuable information on the potential use of allyl compounds in controlling plant pathogens (Qu et al., 2017).
Photocatalytic Activity Enhancement : Zhao et al. (2017) explored the use of reactable polyelectrolytes like poly(allylamine hydrochloride) for fabricating materials with enhanced photocatalytic activity. This study highlights the potential of using derivatives of this compound in environmental applications (Zhao et al., 2017).
Propiedades
IUPAC Name |
(2S)-2-prop-2-enylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-5-8-6-3-4-7-9-8;/h2,8-9H,1,3-7H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYYDRWNVMFCFS-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H]1CCCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6299252.png)



![rac-(5R,6R)-1-Azaspiro[4.4]nonan-6-ol hydrochloride, 95%](/img/structure/B6299278.png)

![2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole](/img/structure/B6299293.png)

![t-Butyl rac-(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride, 95%](/img/structure/B6299308.png)
![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride](/img/structure/B6299318.png)



